molecular formula C17H16N4O B2877436 5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine CAS No. 338771-63-4

5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine

Cat. No. B2877436
CAS RN: 338771-63-4
M. Wt: 292.342
InChI Key: FLLGZHLDRRHIKJ-UHFFFAOYSA-N
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Description

5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine, also known as MMPP, is a synthetic compound that belongs to the class of phenylpyrimidines. It was first synthesized in 1977 by Heim and coworkers and has since been used extensively in scientific research. MMPP is a potent inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine.

Scientific Research Applications

Antiviral Activity

A study on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including methyl and halogens, revealed their potential in inhibiting retrovirus replication in cell culture. Specifically, derivatives with 5-methyl substitution exhibited significant inhibition against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, demonstrating the antiviral capabilities of substituted pyrimidines, albeit with a focus on different substituents than the compound (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Chemical Synthesis and Rearrangement

Research on pyrimidine reactions, including thermal rearrangement of methoxypyrimidines, highlights the chemical versatility and potential for creating novel compounds through rearrangement processes. Such studies provide foundational knowledge for synthesizing and manipulating pyrimidines for various scientific applications (Brown & Lee, 1970).

Liquid Crystal Properties

The synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids demonstrates the utility of pyrimidine derivatives in material science, particularly in the development of liquid crystals. Compounds containing methyl and methoxy groups in lateral positions exhibited nematic liquid crystal properties, indicating potential applications in display technologies (Mikhaleva, 2003).

Crystal Structure Analysis

The crystal structure of the promutagen O4-methylthymidine provides insights into the molecular conformation and potential mispairing with guanine, which is crucial for understanding mutagenesis mechanisms. This type of research underscores the importance of crystallography in elucidating the structural basis of biological interactions and mutagenic potential (Brennan, Pyżalska, Blonski, Hruska, & Sundaralingam, 1986).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl and thiazolopyrimidines, for their anti-inflammatory and analgesic properties showcases the potential of pyrimidine derivatives in pharmaceutical research. These compounds exhibited significant activity, highlighting the therapeutic potential of pyrimidine-based structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Electronics

The synthesis and characterization of zinc complexes of Schiff and Mannich bases, including pyrimidine derivatives, contribute to the field of molecular electronics by providing insights into spin interactions and magnetic properties. This research can inform the development of spintronic devices and molecular magnets, demonstrating the broader applications of pyrimidine derivatives in advanced materials science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

properties

IUPAC Name

5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-21(13-8-4-3-5-9-13)17-15(22-2)12-19-16(20-17)14-10-6-7-11-18-14/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLGZHLDRRHIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC=C2OC)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326379
Record name 5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine

CAS RN

338771-63-4
Record name 5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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